[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol
Description
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGCIHWOWIGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 4-bromobenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [1-[(4-Bromophenyl)methyl]piperidin-2-one].
Reduction: Formation of [1-[(4-Hydroxyphenyl)methyl]piperidin-2-yl]methanol.
Substitution: Formation of [1-[(4-Aminophenyl)methyl]piperidin-2-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [1-[(4-Chlorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(4-Fluorophenyl)methyl]piperidin-2-yl]methanol
- [1-[(4-Methylphenyl)methyl]piperidin-2-yl]methanol
Uniqueness
[1-[(4-Bromophenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
